molecular formula C14H19N3O3 B2669608 N-(2-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide CAS No. 1903196-07-5

N-(2-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide

Cat. No.: B2669608
CAS No.: 1903196-07-5
M. Wt: 277.324
InChI Key: REVNUHPAHPXQPR-UHFFFAOYSA-N
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Description

“N-(2-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide” is a complex organic compound. It contains a pyridine moiety, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions. N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .

Scientific Research Applications

Oxidation Reactivity and Synthetic Routes

The study of oxidation reactivity and synthetic routes for related pyridine compounds, including N-(2-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide, highlights the chemical oxidation processes using various oxidants. This research is pivotal for understanding the molecular structures and synthetic pathways of pyridine derivatives, providing insights into the development of new compounds with potential applications in various fields such as medicinal chemistry and materials science (Pailloux et al., 2007).

Corrosion Inhibition

Another area of application for pyridine derivatives involves their role as corrosion inhibitors. The synthesis and evaluation of long alkyl side chain acetamide derivatives, including similar pyridine-based compounds, have shown promising results in protecting steel against corrosion in acidic and oil medium conditions. This research indicates the potential use of these compounds in industrial applications to enhance the durability and longevity of metal structures and components (Yıldırım & Çetin, 2008).

Antimicrobial Activity

Pyridine derivatives have also been explored for their antimicrobial properties. The synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents indicates the therapeutic potential of these compounds. Such studies contribute to the development of new antibacterial and antifungal drugs, which can be crucial in combating resistant strains of microorganisms (Hossan et al., 2012).

Organic Synthesis and Material Science

Research into the synthesis of heterocyclic N-oxide and the characteristics of intermediates in cyclization reactions of heterocycle-fused oxazine derivatives sheds light on the complexity and versatility of pyridine compounds in organic synthesis. These studies provide valuable insights into reaction mechanisms, enabling the design of novel synthetic strategies for the development of new materials and active pharmaceutical ingredients (Zhong et al., 2004).

Insecticidal Properties

The exploration of pyridine derivatives as insecticides presents an avenue for the development of novel agricultural chemicals. Studies have identified pyridine compounds with significant insecticidal activity, offering potential alternatives to traditional pesticides. This research not only contributes to agricultural science but also to environmental protection by providing more selective and potentially less harmful pest control options (Bakhite et al., 2014).

Properties

IUPAC Name

N-[2-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-10-3-4-13(16-7-10)20-12-5-6-17(9-12)14(19)8-15-11(2)18/h3-4,7,12H,5-6,8-9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVNUHPAHPXQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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